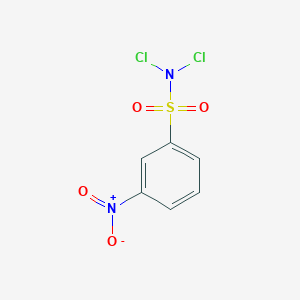
Quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy- is a heterocyclic compound with the molecular formula C12H12Br2N2O2. It is a derivative of quinoxaline, which is a bicyclic compound consisting of a benzene ring fused with a pyrazine ring. This compound is known for its significant biological and chemical properties, making it a subject of interest in various fields of research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy- typically involves the bromination of quinoxaline derivatives. One common method includes the reaction of 2,3-dimethoxyquinoxaline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 2 and 3 positions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: Quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of quinoxaline-2,3-dimethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Formation of quinoxaline derivatives with various functional groups.
Oxidation Reactions: Formation of quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction Reactions: Formation of quinoxaline-2,3-dimethyl derivatives.
Aplicaciones Científicas De Investigación
Quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy- involves its interaction with various molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. This compound has been shown to inhibit bacterial growth by targeting bacterial DNA and enzymes involved in replication .
Comparación Con Compuestos Similares
- 2,3-Bis(chloromethyl)quinoxaline
- 2,3-Bis(iodomethyl)quinoxaline
- 2,3-Bis(fluoromethyl)quinoxaline
Comparison: Quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy- is unique due to its specific bromomethyl groups, which confer distinct reactivity and biological activity compared to its chloromethyl, iodomethyl, and fluoromethyl counterparts. The bromomethyl groups are more reactive in substitution reactions, making this compound a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
33561-34-1 |
|---|---|
Fórmula molecular |
C12H12Br2N2O2 |
Peso molecular |
376.04 g/mol |
Nombre IUPAC |
2,3-bis(bromomethyl)-6,7-dimethoxyquinoxaline |
InChI |
InChI=1S/C12H12Br2N2O2/c1-17-11-3-7-8(4-12(11)18-2)16-10(6-14)9(5-13)15-7/h3-4H,5-6H2,1-2H3 |
Clave InChI |
CUUNBRSTYACOSY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)N=C(C(=N2)CBr)CBr)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



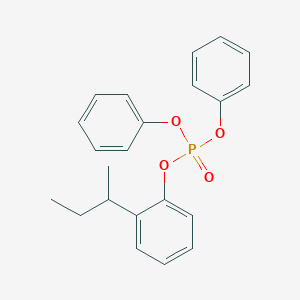
![5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14696598.png)

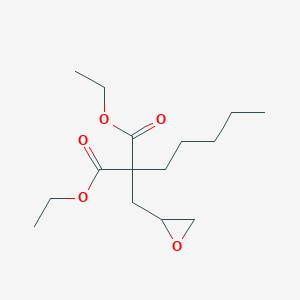
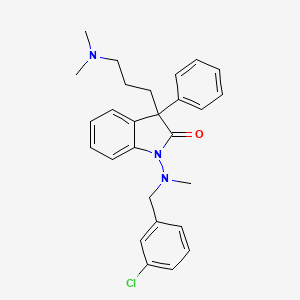
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696614.png)
![Benzene, 1,1',1''-[ethylidynetris(seleno)]tris-](/img/structure/B14696615.png)
![2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate;oxalic acid](/img/structure/B14696622.png)
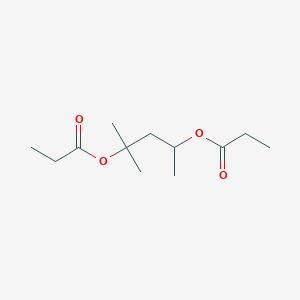
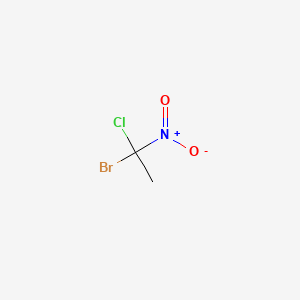
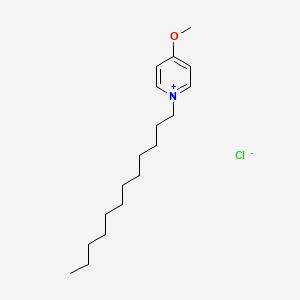
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14696655.png)
